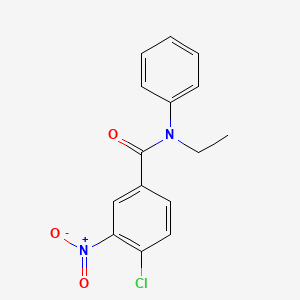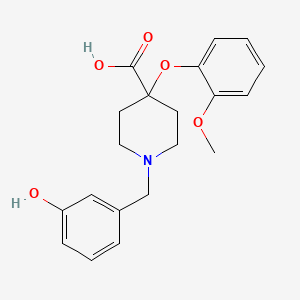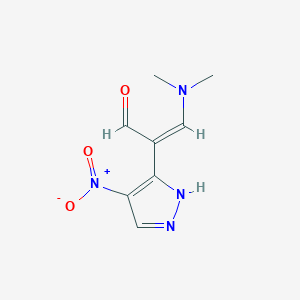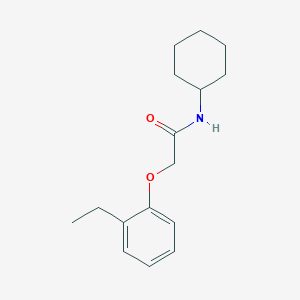![molecular formula C17H19ClN2O2 B5565105 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine, also known as JNJ-42165279, is a novel compound that belongs to the class of piperidine-based drugs. It has been widely studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism in Drug Development
Pharmacokinetic and metabolic studies of related compounds, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), offer insights into the absorption, distribution, metabolism, and excretion (ADME) processes critical for drug development. These studies help in understanding how similar compounds might behave in biological systems, informing dosage forms, delivery methods, and potential drug interactions (Steven W. Martin et al., 1997).
Environmental and Occupational Exposure
Research on environmental contaminants, such as organochlorine and organobromine compounds, provides important data on human exposure to harmful chemicals. This research aids in the assessment of risks associated with chronic exposure to environmental pollutants, which can inform regulatory standards and public health policies. Understanding the exposure levels and toxicokinetic profiles of similar compounds can contribute to evaluating their safety and environmental impact (K. Norén & Daiva Meironyte, 2000).
Therapeutic Applications and Safety
The therapeutic efficacy and safety of novel antifungal and antimicrobial agents demonstrate the potential medical applications of chemically related compounds. For instance, studies on antifungal creams and the treatment of conditions like Pityriasis versicolor highlight the importance of developing new treatments that are both effective and well-tolerated by patients (J. Nasarre et al., 1992). Such research underpins the development of new medications that can address unmet medical needs.
Understanding Toxicological Effects
Investigations into the toxicological effects of chemical compounds, including organophosphorus and pyrethroid pesticides, provide crucial information on their safety profiles. These studies help in understanding the potential health risks associated with exposure to these chemicals, guiding the development of safer compounds and the implementation of protective measures for exposed populations (Kateryna Babina et al., 2012).
Implications for Public Health and Regulation
Research on the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming ordinary diets versus inpatients receiving parenteral alimentation underscores the significance of dietary and environmental exposures to potentially harmful compounds. Such findings are vital for assessing human exposure levels, informing dietary recommendations, and regulating the use of these chemicals to protect public health (Hirofumi Ushiyama et al., 1991).
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-4-3-5-12(2)20(11)17(21)15-10-16(22-19-15)13-6-8-14(18)9-7-13/h6-12H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREMICFWYHPOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,6-dimethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)
![N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5565025.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)
![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)
![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)



![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)
![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)

![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)